2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol
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Overview
Description
2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol is a heterocyclic compound that contains both pyrrole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 5-position. One common method involves the cyclization of appropriate precursors under specific conditions . For example, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which can then undergo further reactions to form the desired compound .
Industrial Production Methods
This could include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Industry: It can be used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol involves its interaction with specific molecular targets. For example, it can inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-5-ol: Another compound with a similar core structure but different functional groups.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.
7-Azaindole derivatives: These are used in the synthesis of potent inhibitors for different biological targets.
Uniqueness
What sets 2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol apart is its specific functionalization at the 5-position, which allows for unique interactions with biological targets. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-10(2,13)8-5-7-3-4-11-9(7)12-6-8/h3-6,13H,1-2H3,(H,11,12) |
InChI Key |
PFLHBLWEOGXXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C2C(=C1)C=CN2)O |
Origin of Product |
United States |
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